GCN2iB -

GCN2iB

Catalog Number: EVT-1673788
CAS Number:
Molecular Formula: C18H12ClF2N5O3S
Molecular Weight: 451.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GCN2iB is a small molecule inhibitor specifically designed to target and inhibit the activity of GCN2 [, ]. GCN2, or general control nonderepressible kinase 2, is an evolutionary conserved kinase that plays a crucial role in the integrated stress response (ISR) [, ]. This kinase is activated primarily by uncharged tRNAs, signaling a shortage of amino acids within the cell []. Upon activation, GCN2 initiates a cascade of events that lead to a global reduction in protein translation, coupled with an increase in amino acid uptake and synthesis []. This carefully orchestrated response allows cells to adapt and survive under conditions of nutrient deprivation.

GCN2iB has emerged as a valuable tool in scientific research, particularly in exploring the role of GCN2 in various biological processes and disease models [, , , ]. Its ability to specifically inhibit GCN2 makes it a powerful tool for dissecting the complex signaling pathways and downstream effects associated with GCN2 activation.

Streptozotocin (STZ)

    Compound Description: Streptozotocin is a naturally occurring chemical that is particularly toxic to insulin-producing beta cells in the pancreas. It is often used in research to induce diabetes in animal models [, ].

Taurine

    Relevance: One of the studies found that GCN2iB treatment increased myocardial taurine levels []. While not structurally related to GCN2iB, this observed increase suggests a potential link between GCN2 inhibition, taurine levels, and the amelioration of cardiac dysfunction in the context of diabetic cardiomyopathy.

Phosphocreatine

    Relevance: Similar to taurine, research found that GCN2iB treatment increased myocardial phosphocreatine levels []. This suggests a potential link between GCN2 inhibition, phosphocreatine levels, and improved energy metabolism in the heart, which may contribute to the protective effects of GCN2iB against diabetic cardiomyopathy.

    Relevance: NAC was used in a study investigating the role of the GCN2/eIF2α pathway in cholic acid-induced placental dysfunction []. The study found that NAC could rescue cholic acid-induced placental dysfunction, highlighting the role of oxidative stress in this process. While NAC's mechanism of action is not directly related to GCN2iB, its ability to alleviate a similar condition (placental dysfunction) by targeting oxidative stress suggests a potential area of convergent pathways.

Carfilzomib (CFZ)

    Relevance: In a study examining the response of myeloma cells to proteasome inhibitors [], it was observed that GCN2, the target of GCN2iB, plays a crucial role in the recovery of myeloma cells from carfilzomib-induced stress. Inhibition of GCN2 with GCN2iB enhanced the killing of myeloma cells treated with carfilzomib, suggesting a potential synergistic effect. This highlights the potential for combining GCN2 inhibitors like GCN2iB with existing therapeutic agents like carfilzomib for enhanced therapeutic outcomes in multiple myeloma.

Overview

GCN2iB is a small molecule compound that acts as an inhibitor of the general control nonderepressible 2 protein kinase, commonly referred to as GCN2. GCN2 is a serine/threonine-protein kinase that plays a crucial role in cellular responses to amino acid deficiency and stress. The activation of GCN2 leads to the phosphorylation of eukaryotic initiation factor 2 alpha, which inhibits global protein synthesis while allowing selective translation of specific mRNAs. GCN2iB has been identified as a potent activator of GCN2 under certain conditions, particularly in the context of cancer treatment, where it may enhance therapeutic efficacy when used alongside other treatments like asparaginase.

Source and Classification

GCN2iB was developed as part of research aimed at understanding the modulation of the integrated stress response pathway. It belongs to a class of ATP-competitive inhibitors designed to target GCN2 specifically. The compound has been characterized through various biochemical assays and structural analyses to elucidate its mechanism of action and potential therapeutic applications, particularly in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of GCN2iB involves several key steps that include:

  1. Starting Materials: The synthesis typically begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Reactions: Common synthetic methods may include:
    • Coupling Reactions: To form the core structure of GCN2iB.
    • Functional Group Modifications: To introduce necessary functional groups that enhance binding affinity for the GCN2 kinase domain.
    • Purification Techniques: Such as chromatography to isolate the final product from by-products.
  3. Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of GCN2iB reveals a complex arrangement that facilitates its interaction with the GCN2 kinase domain. Key features include:

  • Binding Mode: It exhibits a type I ½ binding mode, which is characterized by specific interactions with the active site of GCN2.
  • Crystal Structure: Studies have shown that GCN2iB binds in a manner that induces conformational changes in the kinase domain, enhancing its activity under certain conditions.

The precise molecular formula and molecular weight are critical for understanding its pharmacokinetic properties, although specific values were not detailed in the sources.

Chemical Reactions Analysis

Reactions and Technical Details

GCN2iB undergoes various biochemical interactions upon administration:

  1. Activation of GCN2: At low concentrations, GCN2iB activates GCN2, leading to increased phosphorylation of eIF2α without external stress stimuli.
  2. Inhibition Mechanism: At higher concentrations, it can inhibit GCN2 activity, demonstrating a biphasic response that is concentration-dependent.
  3. Cellular Responses: The compound's ability to modulate the integrated stress response pathway has implications for cancer therapy, particularly in enhancing the efficacy of other treatments.
Mechanism of Action

Process and Data

The mechanism by which GCN2iB exerts its effects involves:

  1. Binding to GCN2: The compound binds to the kinase domain of GCN2, inducing conformational changes that activate its kinase activity.
  2. Phosphorylation Cascade: This leads to the phosphorylation of eIF2α, which subsequently affects global protein synthesis and cellular stress responses.
  3. Impact on Tumor Microenvironment: In cancer models, inhibition or activation of GCN2 by GCN2iB influences immune responses within the tumor microenvironment, potentially reversing immune suppression caused by myeloid-derived suppressor cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its organic nature.
  • Stability: Stability under physiological conditions would be essential for therapeutic applications.

Chemical properties would include reactivity with biological targets (e.g., binding affinity for GCN2) and metabolic stability.

Applications

Scientific Uses

GCN2iB holds significant promise in various scientific applications:

  1. Cancer Therapy: It is being explored for its potential to enhance antitumor immune responses by inhibiting GCN2, thereby reversing T cell anergy and promoting immune function against tumors.
  2. Research Tool: As a specific inhibitor of GCN2, it serves as a valuable tool for studying the role of this kinase in cellular stress responses and metabolic regulation.
  3. Combination Treatments: Preliminary studies suggest that using GCN2iB in combination with other therapies may improve treatment outcomes for certain cancers characterized by amino acid deprivation.

Properties

Product Name

GCN2iB

IUPAC Name

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide

Molecular Formula

C18H12ClF2N5O3S

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25)

InChI Key

JGHVXJKGYJYWOP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.